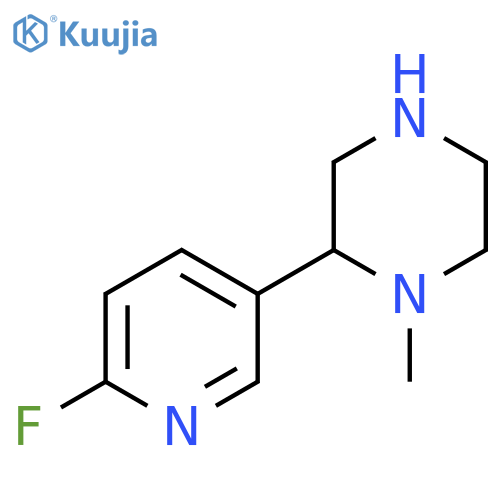

Cas no 2229551-37-3 (2-(6-fluoropyridin-3-yl)-1-methylpiperazine)

2-(6-fluoropyridin-3-yl)-1-methylpiperazine 化学的及び物理的性質

名前と識別子

-

- 2-(6-fluoropyridin-3-yl)-1-methylpiperazine

- EN300-1796555

- 2229551-37-3

-

- インチ: 1S/C10H14FN3/c1-14-5-4-12-7-9(14)8-2-3-10(11)13-6-8/h2-3,6,9,12H,4-5,7H2,1H3

- InChIKey: VRBNAHOYWOMZHU-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=C(C=N1)C1CNCCN1C

計算された属性

- せいみつぶんしりょう: 195.11717562g/mol

- どういたいしつりょう: 195.11717562g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 28.2Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

2-(6-fluoropyridin-3-yl)-1-methylpiperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1796555-0.1g |

2-(6-fluoropyridin-3-yl)-1-methylpiperazine |

2229551-37-3 | 0.1g |

$1371.0 | 2023-09-19 | ||

| Enamine | EN300-1796555-0.5g |

2-(6-fluoropyridin-3-yl)-1-methylpiperazine |

2229551-37-3 | 0.5g |

$1495.0 | 2023-09-19 | ||

| Enamine | EN300-1796555-0.05g |

2-(6-fluoropyridin-3-yl)-1-methylpiperazine |

2229551-37-3 | 0.05g |

$1308.0 | 2023-09-19 | ||

| Enamine | EN300-1796555-1.0g |

2-(6-fluoropyridin-3-yl)-1-methylpiperazine |

2229551-37-3 | 1g |

$1557.0 | 2023-05-26 | ||

| Enamine | EN300-1796555-5g |

2-(6-fluoropyridin-3-yl)-1-methylpiperazine |

2229551-37-3 | 5g |

$4517.0 | 2023-09-19 | ||

| Enamine | EN300-1796555-10.0g |

2-(6-fluoropyridin-3-yl)-1-methylpiperazine |

2229551-37-3 | 10g |

$6697.0 | 2023-05-26 | ||

| Enamine | EN300-1796555-2.5g |

2-(6-fluoropyridin-3-yl)-1-methylpiperazine |

2229551-37-3 | 2.5g |

$3051.0 | 2023-09-19 | ||

| Enamine | EN300-1796555-5.0g |

2-(6-fluoropyridin-3-yl)-1-methylpiperazine |

2229551-37-3 | 5g |

$4517.0 | 2023-05-26 | ||

| Enamine | EN300-1796555-10g |

2-(6-fluoropyridin-3-yl)-1-methylpiperazine |

2229551-37-3 | 10g |

$6697.0 | 2023-09-19 | ||

| Enamine | EN300-1796555-0.25g |

2-(6-fluoropyridin-3-yl)-1-methylpiperazine |

2229551-37-3 | 0.25g |

$1432.0 | 2023-09-19 |

2-(6-fluoropyridin-3-yl)-1-methylpiperazine 関連文献

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410

-

Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753

-

Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043

-

Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619

2-(6-fluoropyridin-3-yl)-1-methylpiperazineに関する追加情報

Introduction to 2-(6-fluoropyridin-3-yl)-1-methylpiperazine (CAS No: 2229551-37-3)

2-(6-fluoropyridin-3-yl)-1-methylpiperazine (CAS No: 2229551-37-3) is a significant compound in the realm of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers and drug developers. This compound belongs to the piperazine class of heterocyclic amines, characterized by its six-membered ring containing two nitrogen atoms. The presence of a fluorine substituent at the 6-position of the pyridine ring and a methyl group on the piperazine nitrogen introduces specific electronic and steric properties, making it a valuable scaffold for medicinal chemistry applications.

The chemical structure of 2-(6-fluoropyridin-3-yl)-1-methylpiperazine can be described as follows: a central piperazine ring is linked to a pyridine moiety at the 3-position, with a fluorine atom attached to the 6-position of the pyridine ring. The methyl group on the piperazine nitrogen enhances the basicity of the compound, which is crucial for its interaction with biological targets. This structural configuration not only influences its physicochemical properties but also plays a pivotal role in determining its pharmacological activity.

In recent years, 2-(6-fluoropyridin-3-yl)-1-methylpiperazine has been extensively studied for its potential in various therapeutic areas. One of the most notable applications is in the development of central nervous system (CNS) drugs. The fluorine atom in the pyridine ring enhances lipophilicity, facilitating better penetration across the blood-brain barrier. This property is particularly advantageous for designing compounds that target neurological disorders such as depression, anxiety, and schizophrenia.

Recent research has highlighted the compound's efficacy as an antagonist or partial agonist at various neurotransmitter receptors. For instance, studies have demonstrated its interaction with serotonin receptors (5-HT receptors), particularly 5-HT1A and 5-HT7 subtypes. These interactions are relevant because serotonin dysregulation is implicated in many psychiatric conditions. The ability of 2-(6-fluoropyridin-3-yl)-1-methylpiperazine to modulate serotonin signaling makes it a promising candidate for developing novel therapeutics.

Beyond CNS applications, 2-(6-fluoropyridin-3-yl)-1-methylpiperazine has also shown potential in other therapeutic domains. Its structural motif is reminiscent of compounds that exhibit antiviral and anti-inflammatory properties. Preliminary studies have suggested that it may interfere with viral replication by inhibiting certain enzymes or protein-protein interactions. Additionally, its ability to modulate immune responses has been explored, indicating its potential role in treating inflammatory diseases.

The synthesis of 2-(6-fluoropyridin-3-yl)-1-methylpiperazine involves multi-step organic reactions, typically starting from commercially available fluoropyridine derivatives and piperazine precursors. The introduction of the fluorine atom at the 6-position of the pyridine ring requires careful selection of reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve this transformation efficiently.

The pharmacokinetic profile of 2-(6-fluoropyridin-3-yl)-1-methylpiperazine is another critical aspect that has been thoroughly investigated. Its metabolic stability, distribution, excretion, and toxicity (MEET) profile are essential parameters for evaluating its suitability as a drug candidate. Studies have shown that this compound exhibits moderate bioavailability and a reasonable half-life upon oral administration, suggesting its potential for therapeutic use. However, further research is needed to fully understand its metabolic pathways and any potential side effects.

In conclusion, 2-(6-fluoropyridin-3-yl)-1-methylpiperazine (CAS No: 2229551-37-3) represents a fascinating compound with diverse pharmacological applications. Its unique structural features make it an attractive scaffold for designing drugs targeting neurological and other disorders. Ongoing research continues to explore its full therapeutic potential, paving the way for novel treatments in various medical fields.

2229551-37-3 (2-(6-fluoropyridin-3-yl)-1-methylpiperazine) 関連製品

- 2138141-93-0(1-Azaspiro[4.5]decan-4-one, 7,7-dimethyl-1-(1-methylethyl)-)

- 1514878-90-0(1-(3-Bromo-5-fluorobenzyl)piperidin-4-ol)

- 54845-95-3(15(S)-HETE)

- 852373-16-1(2-{3-(4-chlorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}-N-(2,4-dimethylphenyl)acetamide)

- 953899-02-0(N-(piperidin-4-yl)cyclobutanecarboxamide)

- 1286696-44-3(3,5-dimethyl-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-1H-pyrazole-4-sulfonamide)

- 1804056-31-2(Methyl 7-amino-1H-benzimidazole-4-carboxylate)

- 1805283-08-2(Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-acetate)

- 2680520-98-1(rac-methyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate)

- 2137942-31-3(2-[(3-fluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole)